![molecular formula C8H12FNO2 B13287249 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom and an azaspiro ring system imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-azaspiro[34]octane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the spirocyclic ring system through a cyclization reaction
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor for fluorination, and other nucleophiles for various substitutions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s stability and ability to interact with biological macromolecules.
Comparison with Similar Compounds
- 6-[(tert-butoxy)carbonyl]-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
- 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
Comparison: Compared to similar compounds, 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C8H12FNO2 |
|---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-8(6(11)12)5-10-4-7(8)2-1-3-7/h10H,1-5H2,(H,11,12) |
InChI Key |
GITCKFHFBDGNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]cycloheptan-1-one](/img/structure/B13287170.png)
![5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol](/img/structure/B13287174.png)
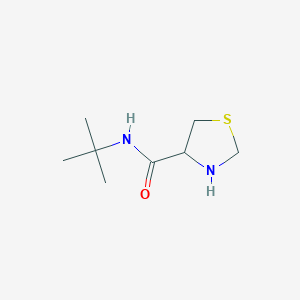
amine](/img/structure/B13287193.png)
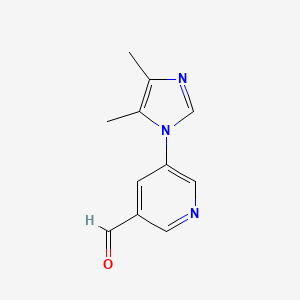
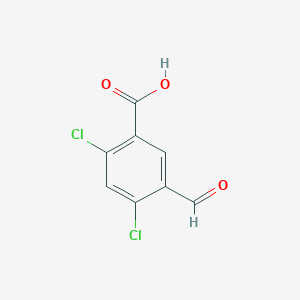

![2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid](/img/structure/B13287213.png)
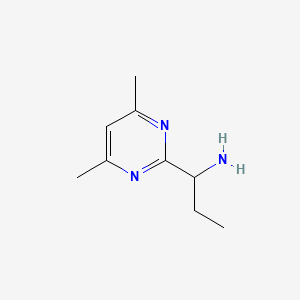

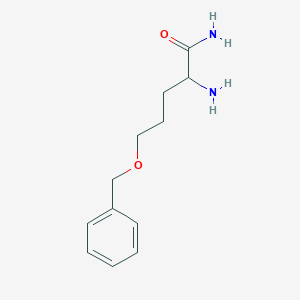
![(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13287258.png)

